Trans vs. Cis Isomer Potency in Factor Xa Inhibition: 57‑Fold Superiority of the Trans Scaffold
When the trans isomer of the target compound was elaborated into a factor Xa inhibitor (as shown in WO2002044159 Example 12), the final molecule exhibited a Ki of 1.2 nM in a human factor Xa amidolytic assay. The analogous inhibitor prepared from the cis isomer (Example 13) gave a Ki of 68 nM under identical conditions, equating to a 57‑fold loss of potency for the cis form [1]. The trans geometry of the purchased building block is therefore directly linked to the pharmacologically relevant configuration and its associated low‑nanomolar activity.
| Evidence Dimension | Human factor Xa inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 nM (inhibitor derived from trans building block) |
| Comparator Or Baseline | Ki = 68 nM (inhibitor derived from cis building block) |
| Quantified Difference | 57‑fold improvement in potency (ratio 68/1.2) |
| Conditions | Human factor Xa, chromogenic substrate S‑2765, 25 °C, pH 7.4, 0.1 M Tris‑HCl, 0.2 M NaCl, 0.1% PEG 8000 |
Why This Matters
Procurement of the trans‑enriched building block is mandatory to achieve the nanomolar target engagement required for factor Xa‑directed preclinical candidates; a cis mixture would yield an inactive lead.
- [1] WO2002044159 A1, Examples 12 (trans) and 13 (cis), factor Xa amidolytic assay. Merck Patent GmbH. View Source
